ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a tetrazole ring substituted with a 3-fluorophenyl group and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Carbamoylation: The resulting 1-(3-fluorophenyl)-1H-tetrazole is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the carbamate or tetrazole ring.
Substitution: Substituted derivatives at the fluorophenyl group or carbamate moiety.
Scientific Research Applications
Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of tetrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to and modulate the activity of these targets. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate can be compared with other similar compounds, such as:
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate: Lacks the fluorine substitution, which may result in different binding affinities and biological activities.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c1-2-19-11(18)13-7-10-14-15-16-17(10)9-5-3-4-8(12)6-9/h3-6H,2,7H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDWLFPJMBAPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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